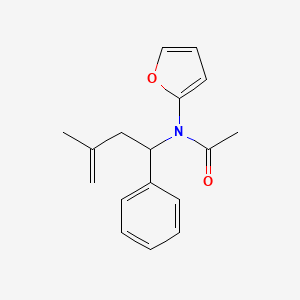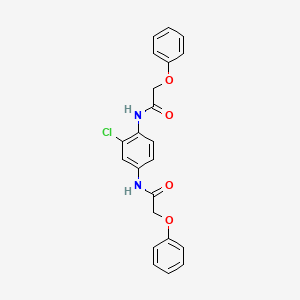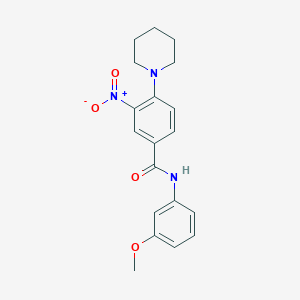
N-(4-butoxyphenyl)-N'-(1-phenylethyl)ethanediamide
Descripción general
Descripción
N-(4-butoxyphenyl)-N'-(1-phenylethyl)ethanediamide, commonly known as BPEA, is a synthetic compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. BPEA belongs to a class of compounds known as positive allosteric modulators, which can enhance the activity of certain receptors in the brain. In
Mecanismo De Acción
BPEA acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor and the NMDA glutamate receptor. This means that it binds to a site on these receptors that is separate from the site where the neurotransmitter binds, and enhances the activity of the receptor in response to neurotransmitter binding. This can lead to increased neurotransmitter release and improved synaptic plasticity, which may underlie the cognitive-enhancing effects of BPEA.
Biochemical and Physiological Effects:
BPEA has been shown to improve memory and cognitive function in animal models, and may have potential as a treatment for cognitive decline in humans. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. However, further research is needed to determine the safety and efficacy of BPEA in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BPEA is its ability to selectively enhance the activity of specific receptors in the brain, which can help researchers to better understand the role of these receptors in various neurological disorders. However, one limitation of BPEA is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on BPEA. One area of interest is the development of more selective and potent positive allosteric modulators of the α7 nicotinic acetylcholine receptor and the NMDA glutamate receptor. Another area of interest is the investigation of the potential therapeutic effects of BPEA in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to determine the safety and efficacy of BPEA in humans, and to identify any potential side effects or drug interactions.
Aplicaciones Científicas De Investigación
BPEA has been shown to enhance the activity of certain receptors in the brain, including the α7 nicotinic acetylcholine receptor and the NMDA glutamate receptor. This makes it a promising tool for studying the role of these receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia. BPEA has also been shown to improve cognitive function in animal models, suggesting its potential as a cognitive enhancer.
Propiedades
IUPAC Name |
N-(4-butoxyphenyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-4-14-25-18-12-10-17(11-13-18)22-20(24)19(23)21-15(2)16-8-6-5-7-9-16/h5-13,15H,3-4,14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGFSHNHZGLHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butoxyphenyl)-N'-(1-phenylethyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4070232.png)
![1-[(4-benzyl-1-piperazinyl)acetyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B4070233.png)
![[5-bromo-2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetonitrile](/img/structure/B4070242.png)
![diethyl 5-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4070259.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-2-methylindoline](/img/structure/B4070281.png)
![2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070282.png)
![(3S*,4S*)-1-[3-(methylthio)propanoyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4070290.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4070293.png)


![2-amino-4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070323.png)
![4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4070328.png)
![methyl 4-[2-bromo-4-(cyanomethoxy)-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070330.png)